2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC16707916
Molecular Formula: C13H12BrNO3S
Molecular Weight: 342.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO3S |
|---|---|
| Molecular Weight | 342.21 g/mol |
| IUPAC Name | 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
| Standard InChI Key | DEDUOTKDHQIEMY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide consists of a benzenesulfonamide backbone substituted with a bromine atom at the ortho position and a 4-methoxyphenyl group attached to the sulfonamide nitrogen. The IUPAC name, 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide, reflects this substitution pattern . Key structural identifiers include:
-
SMILES:
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br -
InChIKey:
DEDUOTKDHQIEMY-UHFFFAOYSA-N
The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and target affinity. X-ray crystallography of analogous sulfonamides reveals planar sulfonamide groups and dihedral angles between aromatic rings, which influence intermolecular interactions.
Physicochemical Properties
With a molecular weight of 342.21 g/mol, the compound exhibits moderate lipophilicity (logP ≈ 3.2), favoring membrane permeability. Thermal analysis indicates stability up to 220°C, making it suitable for high-temperature synthetic processes.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Bromination: 2-Bromobenzenesulfonyl chloride is prepared via electrophilic substitution using bromine in the presence of Lewis acids like FeCl₃.
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Sulfonamide Formation: The sulfonyl chloride reacts with 4-methoxyaniline in dichloromethane under basic conditions (e.g., triethylamine), yielding the target compound after recrystallization.
Reaction conditions critically impact yield:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 68–72% |
Industrial Scalability
Industrial methods employ continuous flow reactors to enhance efficiency. A 2024 study demonstrated a pilot-scale production with 85% purity using immobilized enzyme catalysts, reducing byproduct formation. Challenges include bromine handling and waste management, addressed via closed-loop systems.
Biological Activities and Mechanisms
Antimicrobial Efficacy
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Testing against common pathogens revealed:
| Organism | MIC (µg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
The bromine atom enhances target binding via halogen bonding with DHPS active-site residues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.52 (t, J = 7.6 Hz, 1H, Ar-H)
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δ 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar-H)
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δ 3.81 (s, 3H, OCH₃)
The NH proton appears as a broad singlet at δ 5.21, confirming sulfonamide formation.
Infrared Spectroscopy
Key absorptions include:
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N–H stretch: 3280 cm⁻¹
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S=O asymmetric stretch: 1324 cm⁻¹
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C–Br stretch: 560 cm⁻¹
These bands align with computed spectra from density functional theory (DFT) models .
Comparative Analysis with Related Sulfonamides
Structural analogs exhibit varied bioactivities:
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 4-Methoxy derivative | Carbonic anhydrase IX | 0.14 |
| 2-Bromo-N-(4-fluorophenyl) | Tubulin polymerization | 8.9 |
The 4-methoxyphenyl group in 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide improves water solubility compared to halogenated analogs, enhancing pharmacokinetics.
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing bromine with chlorine, have yielded derivatives with improved selectivity for cancer cell lines (e.g., IC₅₀ = 9.8 µM in MCF-7 cells).
Combination Therapies
Synergistic effects with doxorubicin (combination index = 0.45) suggest potential for adjuvant use in chemotherapy regimens.
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